

## An In-depth Technical Guide to D-Erythrose: Nomenclature, Properties, and Metabolic Significance

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#### **Abstract**

**D-Erythrose**, a four-carbon aldose monosaccharide, is a pivotal intermediate in central metabolic pathways, most notably the pentose phosphate pathway. Its stereochemistry and chemical properties make it a molecule of significant interest in various fields, including biochemistry, synthetic chemistry, and drug development. This technical guide provides a comprehensive overview of the nomenclature of **D-Erythrose** according to IUPAC standards, its physicochemical properties, established experimental protocols for its synthesis and analysis, and its crucial role in cellular metabolism, illustrated through a detailed signaling pathway diagram.

## **D-Erythrose Nomenclature**

The systematic naming of carbohydrates is governed by the rules established by the International Union of Pure and Applied Chemistry (IUPAC) and the International Union of Biochemistry and Molecular Biology (IUBMB).[1][2][3][4] **D-Erythrose** is a tetrose, indicating it has four carbon atoms, and an aldose, signifying the presence of an aldehyde functional group. [5][6]

• Common Name: **D-Erythrose** 



- Systematic Name: D-erythro-Tetrose[6]
- IUPAC Name: (2R,3R)-2,3,4-Trihydroxybutanal[6][7]

The "D" designation refers to the configuration of the chiral center furthest from the aldehyde group (C3 in this case). In the Fischer projection, the hydroxyl group on this carbon is positioned on the right.[4] The prefix "erythro" is used when the two hydroxyl groups on adjacent chiral centers (C2 and C3) are on the same side in the Fischer projection.[4]

Synonyms: D-(-)-Erythrose, D-erythro-tetrose.[7]

## **Physicochemical Properties of D-Erythrose**

**D-Erythrose** is typically encountered as a light yellow, viscous syrup and is highly soluble in water.[6] Its key physicochemical properties are summarized in the table below.

Property	Value	Source(s)
CAS Registry Number	583-50-6	[6][7]
Molecular Formula	C4H8O4	[6][7]
Molecular Weight	120.10 g/mol	[7]
Appearance	Light yellow syrup	[6]
Melting Point	< 25 °C	[8][9]
Boiling Point	Inconsistent values reported (e.g., 144.07 °C, 290.6 °C, 311.1 °C)	
Solubility	Highly soluble in water	[6]
Specific Rotation [α]D	Shows mutarotation from +1° to -14.5° (c=11, water)	[8]

# **Experimental Protocols**Synthesis of D-Erythrose



Several methods for the synthesis of **D-Erythrose** have been reported. Two notable approaches are the oxidative degradation of D-glucose and the oxidation of a gluconic acid salt.

#### Method 1: Oxidation of D-Glucose with Lead Tetraacetate

This method involves the selective degradation of D-glucose to di-O-formyl-**D-erythrose** through oxidation with two molar equivalents of lead tetraacetate. The resulting ester is then hydrolyzed to yield **D-Erythrose**. This procedure has been reported to achieve an overall yield of at least 80%.[10]

- Reactants: D-Glucose, Lead Tetraacetate, Acetic Acid.
- Procedure Outline:
  - D-Glucose is treated with lead tetraacetate in acetic acid. The reaction is monitored until the rapid consumption of two moles of the oxidant is complete.
  - The initial rapid phase of the reaction corresponds to the conversion of the hexose to D-Erythrose.
  - The resulting di-O-formyl-D-erythrose is hydrolyzed to afford D-Erythrose.

#### Method 2: Rosenmund Reduction of Acetylated Tetronyl Chlorides

A multi-step synthesis starting from D-glyceraldehyde involves a Kiliani synthesis with <sup>14</sup>C-labeled cyanide, followed by hydrolysis to epimeric D-tetronic-1-<sup>14</sup>C acids. These are then converted to D-tetroses-1-<sup>14</sup>C via an improved Rosenmund reduction of the acetylated tetronyl chlorides.[11][12][13]

- Key Steps:
  - Addition of <sup>14</sup>C-labeled cyanide to D-glyceraldehyde.
  - Hydrolysis of the resulting cyanohydrins.
  - Conversion of the epimeric D-tetronic-1-14C acids to their acetylated tetronyl chlorides.



Rosenmund reduction of the acetylated tetronyl chlorides to tri-O-acetyl-aldehydo-D-erythrose.[11][12][13]

### **Analysis of D-Erythrose by HPLC**

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of monosaccharides. Due to the lack of a strong chromophore in **D-Erythrose**, detection is typically achieved using a Refractive Index Detector (RID) or through pre-column derivatization to introduce a UV-active or fluorescent tag.[14][15]

General Protocol for Monosaccharide Analysis using Pre-column Derivatization with PMP (1-phenyl-3-methyl-5-pyrazolone) and HPLC-MS/MS:

This method allows for sensitive and accurate quantification of monosaccharides.[16][17][18]

- Sample Preparation:
  - Hydrolyze any polysaccharides in the sample to release monosaccharides.
  - Neutralize the hydrolysate.
  - Derivatize the monosaccharides with PMP in an alkaline solution (e.g., NaOH) at an elevated temperature (e.g., 70°C).
  - Neutralize the reaction mixture and extract the PMP-labeled derivatives with an organic solvent (e.g., chloroform).
  - Evaporate the organic layer and reconstitute the residue in the mobile phase for HPLC analysis.[16][17][18]
- HPLC Conditions (Example):
  - Column: C18 reversed-phase column (e.g., Shim-pack VP-ODS).[16]
  - Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
    [16]
  - Flow Rate: Typically in the range of 0.2-1.0 mL/min.[15][16]



Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM)
 mode for high selectivity and sensitivity.[16][17]

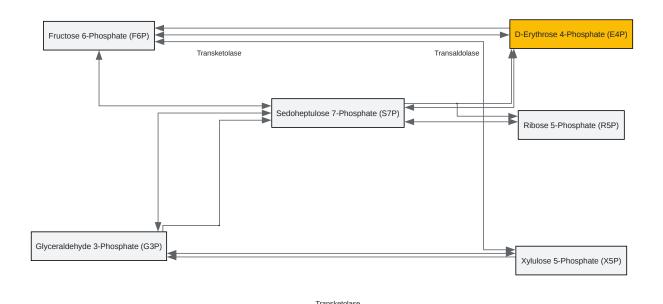
#### **Metabolic Significance and Signaling Pathway**

**D-Erythrose** 4-phosphate, a phosphorylated derivative of **D-Erythrose**, is a key intermediate in the non-oxidative branch of the Pentose Phosphate Pathway (PPP).[19][20][21][22][23] The PPP is a crucial metabolic pathway that runs parallel to glycolysis and is responsible for generating NADPH and the precursors for nucleotide biosynthesis.[21][23][24]

The following Graphviz diagram illustrates the central role of **D-Erythrose** 4-phosphate in the interconversion of sugars within the pentose phosphate pathway.



Transketolase



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Caption: Role of **D-Erythrose** 4-Phosphate in the Pentose Phosphate Pathway.

In this pathway, the enzyme transaldolase catalyzes the reversible reaction between sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate to produce **D-Erythrose** 4-phosphate and fructose 6-phosphate.[19] Subsequently, transketolase utilizes **D-Erythrose** 4-phosphate and xylulose 5-phosphate to generate fructose 6-phosphate and glyceraldehyde 3-phosphate, which can then re-enter the glycolytic pathway.[25] **D-Erythrose** 4-phosphate also



serves as a crucial precursor for the biosynthesis of aromatic amino acids (tyrosine, phenylalanine, and tryptophan) through the shikimate pathway.[19][23]

#### Conclusion

**D-Erythrose** is a fundamental monosaccharide with a well-defined nomenclature and significant roles in cellular metabolism. This guide has provided a detailed overview of its IUPAC naming, a summary of its key physicochemical properties, insights into experimental protocols for its synthesis and analysis, and a visual representation of its involvement in the pentose phosphate pathway. For researchers and professionals in drug development, a thorough understanding of **D-Erythrose** and its metabolic context is essential for exploring new therapeutic targets and understanding cellular biochemistry.

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